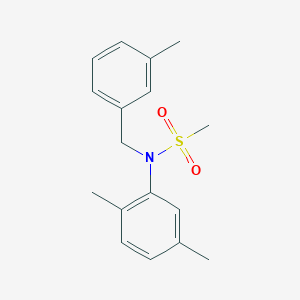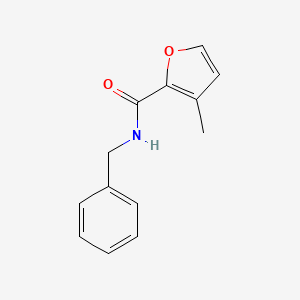
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research for its unique properties. DMTS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide involves its ability to inhibit carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in pH, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of certain bacterial strains. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which can be useful for studying the role of this enzyme in various biological processes. Additionally, N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide. One potential area of research is the development of new sulfonamide derivatives with improved properties, such as increased potency or decreased toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more research into the mechanism of action of N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide, and how it can be used to study various biological processes.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 3-methylbenzylchloride, followed by the reaction with methanesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to have a variety of applications, including as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has also been used as a tool for studying the role of sulfonamides in the treatment of bacterial infections.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-6-5-7-16(10-13)12-18(21(4,19)20)17-11-14(2)8-9-15(17)3/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMSDOLFQVTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)

![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)